molecular formula C7H6Cl2N2 B3054649 [(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE CAS No. 61428-00-0

[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE

Cat. No.: B3054649
CAS No.: 61428-00-0
M. Wt: 189.04 g/mol
InChI Key: YQLRALIFVMSFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE is a chemical compound characterized by the presence of a hydrazine group attached to a 3,4-dichlorophenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE typically involves the condensation of 3,4-dichlorobenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines.

Scientific Research Applications

[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

[(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE can be compared with other similar compounds, such as:

    [(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINE: Similar structure but with different substitution pattern on the aromatic ring.

    [(3,4-DICHLOROPHENYL)METHYLIDENE]BIS(1H-INDOLE-2-CARBOXYLATE): Contains additional functional groups, leading to different chemical properties and applications.

    [(3,4-DICHLOROPHENYL)METHYLIDENE]PHENOXYACETOHYDRAZIDE: Another derivative with distinct functional groups, used in different research contexts.

Properties

IUPAC Name

(3,4-dichlorophenyl)methylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLRALIFVMSFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391186
Record name Benzaldehyde, 3,4-dichloro-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61428-00-0
Record name Benzaldehyde, 3,4-dichloro-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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